Bienvenue dans la boutique en ligne BenchChem!

Milnacipran EP Impurity G

Chiral Chromatography Stereochemistry Reference Standards

This EP-grade (1S,2S) reference standard is the sole acceptable marker for chiral HPLC methods separating this stereoisomeric impurity from the active (1S,2R)-enantiomer in milnacipran and levomilnacipran. Its defined stereochemistry is non-interchangeable with other milnacipran stereoisomers—substitution invalidates method specificity, resolution parameters, and regulatory compliance. Essential for ANDA/DMF impurity profiling, stability-indicating method development, and routine QC batch release under ICH Q3A(R2) thresholds (≥0.05%).

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Cat. No. B1494444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilnacipran EP Impurity G
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15-/m1/s1
InChIKeyMAQDDMBCAWKSAZ-UKRRQHHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milnacipran EP Impurity G: (1S,2S)-Stereoisomer Reference Standard for Pharmaceutical Analysis


Milnacipran EP Impurity G, identified by the IUPAC name (1S,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, is a pharmacopoeial reference standard [1] for the active pharmaceutical ingredient (API) milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) . This compound is defined by its specific (1S,2S) stereochemistry, differentiating it from the active pharmaceutical ingredient (API) milnacipran, which is a racemic mixture of (1R,2S) and (1S,2R) enantiomers, and the clinically used pure active enantiomer levomilnacipran (1S,2R) [2]. As a pharmaceutical impurity, it is essential for developing and validating analytical methods to ensure drug purity, safety, and compliance with regulatory guidelines.

Why Milnacipran EP Impurity G Cannot Be Substituted with Unqualified Stereoisomers


The unique (1S,2S) stereochemistry of Milnacipran EP Impurity G is the primary reason it is not interchangeable with other milnacipran-related compounds. Milnacipran is a cyclopropane derivative with two chiral centers, leading to multiple stereoisomers [1]. Substituting this impurity with a generic research chemical or a different stereoisomer, such as the (1R,2S)-enantiomer [2], would invalidate the specificity of any analytical method developed for it. This is because chiral HPLC methods, which are required to separate the API from its stereoisomeric impurities, are exquisitely sensitive to the 3D spatial arrangement of atoms [3]. Using an incorrect standard compromises the accuracy and reliability of quality control (QC) testing, method validation, and stability studies, potentially leading to false results and regulatory non-compliance.

Milnacipran EP Impurity G: Quantitative Evidence for Analytical Differentiation and Method Performance


Milnacipran EP Impurity G vs. (1R,2S) Impurity: A Head-to-Head Stereochemical Comparison

Milnacipran EP Impurity G is the (1S,2S)-stereoisomer. This is in contrast to another potential impurity, the (1R,2S)-stereoisomer [1]. While both share the same molecular formula and weight, their distinct 3D configurations mean they are not the same molecule and cannot be used interchangeably in a chiral analytical method.

Chiral Chromatography Stereochemistry Reference Standards

Analytical Method Resolution: Establishing a Class-Level Performance Benchmark

While specific resolution data for Impurity G is not in the public domain, validated UHPLC methods for milnacipran establish a critical performance benchmark that would apply to Impurity G when integrated into a similar system. A stability-indicating UHPLC method demonstrated that the resolution between milnacipran and its process-related impurities was >2.0 [REFS-1, REFS-2]. Another UPLC method for 12 potential impurities reported resolution >2.0 for any pair of components and a correlation coefficient (r²) >0.9995 [3].

UHPLC Method Validation ICH Guidelines

Regulatory Necessity: Quantifying the ICH Threshold for Milnacipran Impurity Profiling

ICH Q3A(R2) guidelines mandate that any impurity present in a drug substance at a level ≥0.05% must be identified and characterized [REFS-1, REFS-2]. A study on milnacipran hydrochloride found an unknown impurity at levels of 0.08% in the API and 0.12% in the drug product, thereby triggering the requirement for isolation and characterization [1]. This underscores that Milnacipran EP Impurity G, as a potential impurity, becomes a critical analytical target if its presence exceeds this threshold.

ICH Guidelines Impurity Profiling Quality Control

Primary Application Scenarios for Milnacipran EP Impurity G Reference Standard


Method Development and Validation for Chiral Purity Analysis

This standard is essential for developing a chiral HPLC method to ensure the separation and quantification of the (1S,2S)-stereoisomer from the active (1S,2R)-enantiomer and other related impurities. Its defined stereochemistry, as shown in Section 3 [1], is crucial for establishing system suitability parameters like resolution and relative retention time, a requirement for any regulatory submission for a milnacipran-containing drug product.

Stability Studies and Forced Degradation Analysis

As a potential stereoisomeric impurity, it serves as a marker in stability-indicating methods to monitor the formation of the (1S,2S) stereoisomer in drug substance and product over time or under stress conditions. The validated UHPLC methods discussed in Section 3 [REFS-2, REFS-3] highlight the need for a pure standard to quantify any potential increase in this specific impurity, which is critical for establishing shelf-life and storage conditions.

Regulatory Compliance for ANDA and DMF Submissions

For generic drug manufacturers, the identification and control of all pharmacopoeial impurities is a non-negotiable requirement for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). As Section 3 shows, impurities at or above the ICH Q3A(R2) threshold of 0.05% must be controlled [4]. Procuring this EP-grade standard provides the necessary traceability and authenticity to demonstrate control of the impurity profile to regulatory bodies.

Routine Quality Control (QC) Batch Release Testing

This standard is used daily in QC laboratories for the routine analysis of milnacipran API and finished drug product batches. It is used to prepare system suitability solutions and to spike samples for identification and quantification. The ability to demonstrate that the resolution between this impurity and the API peak is greater than 2.0, as inferred from class-level performance data in Section 3 [REFS-2, REFS-3], is a key part of ensuring the analytical method is performing adequately for batch release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milnacipran EP Impurity G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.